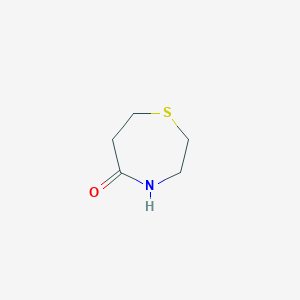

1,4-Thiazepan-5-one

説明

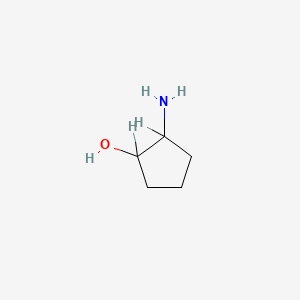

1,4-Thiazepan-5-one is a chemical compound with the molecular formula C5H9NOS . It has an average mass of 131.196 Da and a mono-isotopic mass of 131.040482 Da .

Physical And Chemical Properties Analysis

1,4-Thiazepan-5-one has a density of 1.1±0.1 g/cm3, a boiling point of 347.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 59.2±3.0 kJ/mol, and it has a flash point of 163.9±25.9 °C . The compound has an index of refraction of 1.509 and a molar refractivity of 34.7±0.3 cm3 . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds .科学的研究の応用

Medicine: Anticancer Drug Development

1,4-Thiazepan-5-one derivatives have been explored for their potential in anticancer drug development. The modification of curcumin, a compound with known anticancer properties, to include 1,4-thiazepane-based structures has shown promising results. These derivatives exhibit improved bioavailability and increased reactive oxygen species (ROS) production, which is a desirable trait in anticancer activity .

Agriculture: Pesticide Analysis

In the agricultural sector, 1,4-Thiazepan-5-one can be utilized in the analysis of pesticide residues. Its chemical structure allows for the identification and quantification of specific pesticides within crop samples, ensuring food safety and compliance with regulatory standards .

Materials Science: Polymer Synthesis

The compound’s unique chemical properties make it suitable for polymer synthesis. It can be used as a monomer or a cross-linking agent in the creation of new polymeric materials with potential applications in various industries, including automotive, aerospace, and consumer goods .

Environmental Science: Pollutant Detection

1,4-Thiazepan-5-one can be applied in environmental science for the detection of pollutants. Its sensitivity to certain chemical reactions makes it a valuable tool for monitoring environmental contaminants and assessing ecological impacts .

Biochemistry: Protein Modification

In biochemistry, 1,4-Thiazepan-5-one is used for protein modification. It reacts selectively with N-terminal cysteine residues of proteins, forming a stable linkage. This specificity is crucial for creating well-defined protein constructs for research and therapeutic applications .

Pharmacology: Drug Delivery Systems

Pharmacologically, 1,4-Thiazepan-5-one can be incorporated into drug delivery systems. Its structure can be tailored to interact with biological membranes, enhancing the delivery of active pharmaceutical ingredients to targeted areas within the body .

Chemical Engineering: Process Optimization

In chemical engineering, 1,4-Thiazepan-5-one plays a role in process optimization. It can be used as a catalyst or a reactant in chemical reactions to improve efficiency and yield, which is vital for industrial-scale production processes .

Safety and Hazards

1,4-Thiazepan-5-one is classified as having acute toxicity (Category 3, Oral) and is hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . It is toxic if swallowed and toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment and seeking immediate medical help if swallowed .

特性

IUPAC Name |

1,4-thiazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c7-5-1-3-8-4-2-6-5/h1-4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUWZZKYXPWDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301568 | |

| Record name | 1,4-thiazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2896-98-2 | |

| Record name | 2896-98-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-thiazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-thiazepan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the formation of 1,4-Thiazepan-5-one contribute to protein modification?

A1: The research highlights a novel method for protein modification utilizing cyclopropenone (CPO) reagents. These reagents react selectively with the 1,2-aminothiol group found specifically at the N-terminal cysteine residues of peptides and proteins []. This reaction forms a stable 1,4-Thiazepan-5-one linkage, effectively conjugating the CPO reagent to the protein. This approach is particularly valuable as it allows for targeted modification even in the presence of other reactive side chains, including internal cysteine residues, which are common in proteins [].

Q2: What are the advantages of using CPO reagents for protein conjugation compared to traditional methods?

A2: CPO reagents offer several advantages for protein modification. Firstly, they exhibit high selectivity for N-terminal cysteine residues over internal cysteine residues, a feature not easily achieved with traditional cysteine-modifying reagents []. This selectivity allows for precise control over the modification site, which is crucial for developing well-defined bioconjugates. Secondly, the reaction proceeds under mild, biocompatible conditions, minimizing the risk of protein denaturation or unwanted side reactions []. Lastly, the compatibility of CPO reagents with reducing agents like dithiothreitol (DTT) makes them particularly useful for working with proteins prone to dimerization [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1267070.png)

![4,10-Dibromotetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-dione](/img/structure/B1267075.png)

![Benzyl N-[(diethylcarbamoyl)methyl]carbamate](/img/structure/B1267082.png)